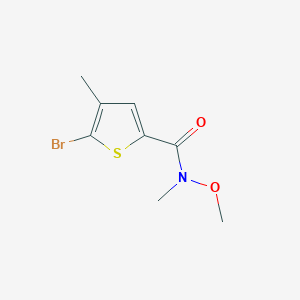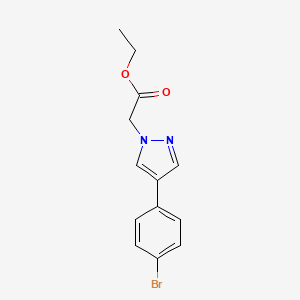
6-(4-Methylphenoxy)hexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenoxy)hexane-1-thiol typically involves the reaction of 4-methylphenol with 6-bromohexane in the presence of a base to form 6-(4-Methylphenoxy)hexane. This intermediate is then treated with thiourea followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methylphenoxy)hexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using mild oxidants like iodine or hydrogen peroxide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form thioethers.
Common Reagents and Conditions
Oxidation: Iodine (I₂), hydrogen peroxide (H₂O₂)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Wissenschaftliche Forschungsanwendungen
6-(4-Methylphenoxy)hexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of thiol-disulfide exchange reactions, which are crucial in protein folding and function.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 6-(4-Methylphenoxy)hexane-1-thiol involves its ability to undergo thiol-disulfide exchange reactions. This compound can interact with disulfide bonds in proteins, leading to the formation or breaking of these bonds. The molecular targets include thiol-containing enzymes and proteins, which play a role in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Methoxyphenoxy)hexane-1-thiol
- 6-(4-Ethylphenoxy)hexane-1-thiol
- 6-(4-Chlorophenoxy)hexane-1-thiol
Comparison
6-(4-Methylphenoxy)hexane-1-thiol is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical properties compared to its analogs. For instance, the methyl group can influence the compound’s reactivity and interaction with other molecules. In contrast, the methoxy, ethyl, and chloro substituents in similar compounds can lead to variations in their chemical behavior and applications.
Eigenschaften
IUPAC Name |
6-(4-methylphenoxy)hexane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-12-6-8-13(9-7-12)14-10-4-2-3-5-11-15/h6-9,15H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIBKLFKZFVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














